4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
CAS No.: 94135-22-5
VCID: VC0194764
Molecular Formula: C16H24BrN3O3
Molecular Weight: 386.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide - 94135-22-5](/images/no_structure.jpg)
Description | 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is a synthetic compound with a complex molecular structure and a molecular weight of approximately 386.28 g/mol. It features functional groups including an acetylamino group, a bromo substituent, and a diethylamino moiety, influencing its chemical reactivity and potential biological activity. The presence of these groups suggests the compound may exhibit diverse interactions in biological systems and could be soluble in various solvents due to its polar nature. Synonyms for this compound include 4-(ACETYLAMINO)-5-BROMO-N-[2-(DIETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE and N-Acetal Bromopride . This compound's unique combination of an acetylamino group, a bromo substituent, and a diethylamino moiety distinguishes it from similar compounds, potentially giving it unique pharmacological properties and reactivity profiles. For example, 4-Acetylaminobenzamide (C9H10N2O) has a simpler structure lacking the bromo and diethylamino groups. Another similar compound, 5-Bromo-2-methoxybenzoic acid (C9H9BrO3), contains a carboxylic acid instead of an amide and is used in organic synthesis. Additionally, N,N-Diethyl-4-acetamidobenzenesulfonamide (C12H17N3O3S) has a sulfonamide group instead of a bromo substituent, leading to different biological activity. 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide has potential applications in various fields, and interaction studies are essential for clarifying its pharmacological profile. Potential investigation areas include evaluating its binding affinity to target proteins, assessing its effects on cellular signaling pathways, and examining its in vivo efficacy and toxicity. Moreover, at low pH, the rotational mobility of nitroxide radicals was reduced as EPR spectra mostly consisted of a slow-motion component. |
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CAS No. | 94135-22-5 |
Product Name | 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
Molecular Formula | C16H24BrN3O3 |
Molecular Weight | 386.28 g/mol |
IUPAC Name | 4-acetamido-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C16H24BrN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) |
Standard InChIKey | UOWCNHGEKKEIDG-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br |
Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br |
Purity | > 95% |
Synonyms | N-Acetal Bromopride; 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-benzamide |
PubChem Compound | 3023712 |
Last Modified | Apr 15 2024 |
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